![molecular formula C14H12O4 B3407417 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- CAS No. 62806-31-9](/img/structure/B3407417.png)
2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid” is a chemical compound with the molecular formula C14H12O4 . It is a derivative of acrylic acid where the acrylate group is substituted with a furan and a methoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals has been achieved using various organocatalysts . Piperidinium acetate was used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .Chemical Reactions Analysis
While specific chemical reactions involving “3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid” are not found in the search results, related compounds have been studied. For example, substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- is not fully understood. However, studies have shown that it may work by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells.
Biochemical and Physiological Effects:
2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- for lab experiments is its ability to reduce inflammation and oxidative stress. However, one of the limitations of 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)-. One area of interest is the development of more efficient synthesis methods for 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)-. Another area of interest is the investigation of its potential applications in the treatment of other diseases and conditions, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that 2-Propenoic acid, 3-[5-(4-methoxyphenyl)-2-furanyl]-, (E)- has anti-inflammatory properties and may be effective in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to 5-(4-methoxyphenyl)furan-2-carboxylic acid. This intermediate is then reacted with acetic anhydride to form the final product, 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid.", "Starting Materials": [ "4-methoxybenzaldehyde", "methyl magnesium bromide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium chloride", "sodium carbonate" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylacetic acid", "4-methoxybenzaldehyde is reacted with methyl magnesium bromide to form 4-methoxyphenylpropan-2-ol.", "The propanol is then oxidized using potassium permanganate and sulfuric acid to form 4-methoxyphenylacetic acid.", "Step 2: Synthesis of 5-(4-methoxyphenyl)furan-2-carboxylic acid", "4-methoxyphenylacetic acid is heated with sodium hydroxide to form the sodium salt of the acid.", "The sodium salt is then reacted with sodium bisulfite to form 5-(4-methoxyphenyl)furan-2-carboxylic acid.", "Step 3: Synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid", "5-(4-methoxyphenyl)furan-2-carboxylic acid is reacted with acetic anhydride in the presence of sodium acetate and acetic acid to form the final product, 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid." ] } | |
CAS-Nummer |
62806-31-9 |
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H12O4/c1-17-11-4-2-10(3-5-11)13-8-6-12(18-13)7-9-14(15)16/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
DJJPYNLLZYGDPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



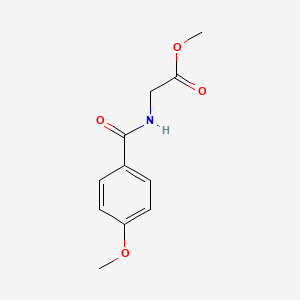


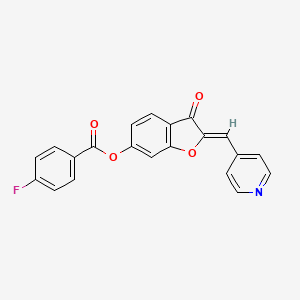
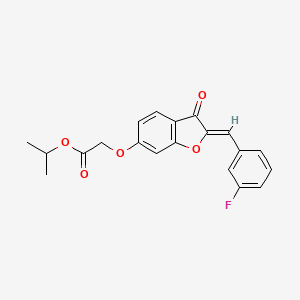
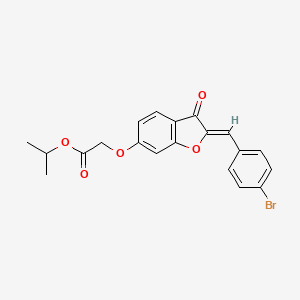

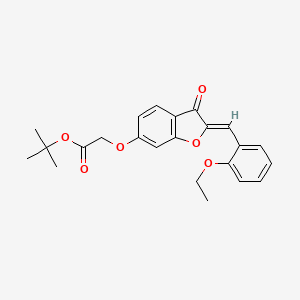

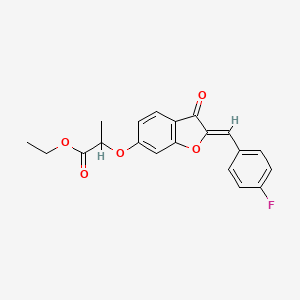

![(E)-methyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3407407.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B3407431.png)
